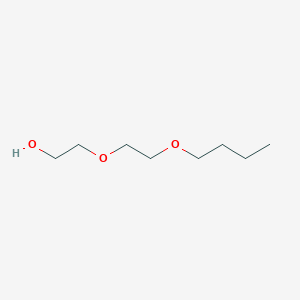
2-(2-Butoxyethoxy)ethanol
Cat. No. B094605
Key on ui cas rn:
112-34-5
M. Wt: 162.23 g/mol
InChI Key: OAYXUHPQHDHDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05973063
Procedure details


A blend of 3350 and 8000 molecular weight poly(ethylene glycol) was made up to give an average molecular weight of approximately 3400 g/mole. While mixing, the poly(ethylene glycol) was dewatered under vaccum for 3 hrs.; the temperature was then stabilized at 75° C. and the reactor contents placed under a nitrogen blanket. A mixture of dodecanol and hexadecanol was added to serve as the linear cap; 1,6-hexamethylene diisocyanate was also added to the reactor and mixed for two minutes. A tin catalyst was then added and the reaction allowed to continue for 30 minutes. A diamine modifier, Kemamine D-970 (Witco Corp.), was added and allowed to react for 20 minutes. The molten polymer was then discharged to water/cosolvent solution to give a final product of 25% polymer/15% butyl Carbitol/60% water. This polymer was designated Comparative A.
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Yield
25%

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2]CCCCCCCCCC.[CH2:14]([OH:30])[CH2:15]CCCCCCCCCCCCCC.[CH2:31]([CH2:38][CH2:39]N=C=O)[CH2:32]CCN=C=O.[OH2:43]>[Sn]>[CH3:39][CH2:38][CH2:31][CH2:32][O:43][CH2:15][CH2:14][O:30][CH2:2][CH2:1][OH:13] |^3:43|
|
Inputs


Step One
[Compound]
|
Name
|
poly(ethylene glycol)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
poly(ethylene glycol)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Step Five
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Sn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an average molecular weight of approximately 3400 g/mole
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
While mixing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then stabilized at 75° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed for two minutes
|
|
Duration
|
2 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 20 minutes
|
|
Duration
|
20 min
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 25% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCOCCOCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
